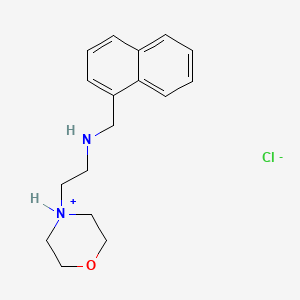
4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a methoxyphenyl group and additional methyl groups, enhancing its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism by which 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler analog without the methoxyphenyl group.
Tetrahydroquinoline: A reduced form of quinoline.
Methoxyphenol: A phenolic compound with a methoxy group.
Uniqueness: 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide stands out due to its unique combination of structural features, which confer enhanced reactivity and stability compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2,2,4-trimethyl-1,3-dihydroquinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.BrH/c1-18(2)13-19(3,14-9-11-15(21-4)12-10-14)16-7-5-6-8-17(16)20-18;/h5-12,20H,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVYVGSYCWQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)OC)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1H-benzimidazol-2-yl(phenyl)methyl]azanium;chloride](/img/structure/B7854934.png)
![4,5,8-trimethylspiro[3,4-dihydro-1H-quinolin-1-ium-2,1'-cyclohexane];chloride](/img/structure/B7854938.png)
![2-Hydroxy-2-oxoacetate;2-hydroxypropyl-[(3-methylthiophen-2-yl)methyl]azanium](/img/structure/B7854944.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ium-4-ylethanamine;chloride](/img/structure/B7854954.png)


![3-[1-(2,3-Dimethoxyphenyl)but-3-enylamino]propan-1-ol;hydron;chloride](/img/structure/B7854983.png)


![[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride](/img/structure/B7854998.png)

